

An In-depth Technical Guide to Acid Red 42: Chemical Properties and Structure

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Compound of Interest

Compound Name: Acid red 42

Cat. No.: B15557048

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This technical guide provides a comprehensive overview of the chemical properties and structure of **Acid Red 42**, an azo dye with applications in various scientific and industrial fields. This document summarizes its known chemical and physical characteristics, provides a representative synthesis protocol, and outlines standard analytical methods for its characterization.

Chemical Identity and Properties

Acid Red 42, identified by the CAS Number 6245-60-9, is a monoazo dye.^{[1][2]} Its chemical structure and properties are summarized in the tables below.

Table 1: Chemical Identifiers of **Acid Red 42**

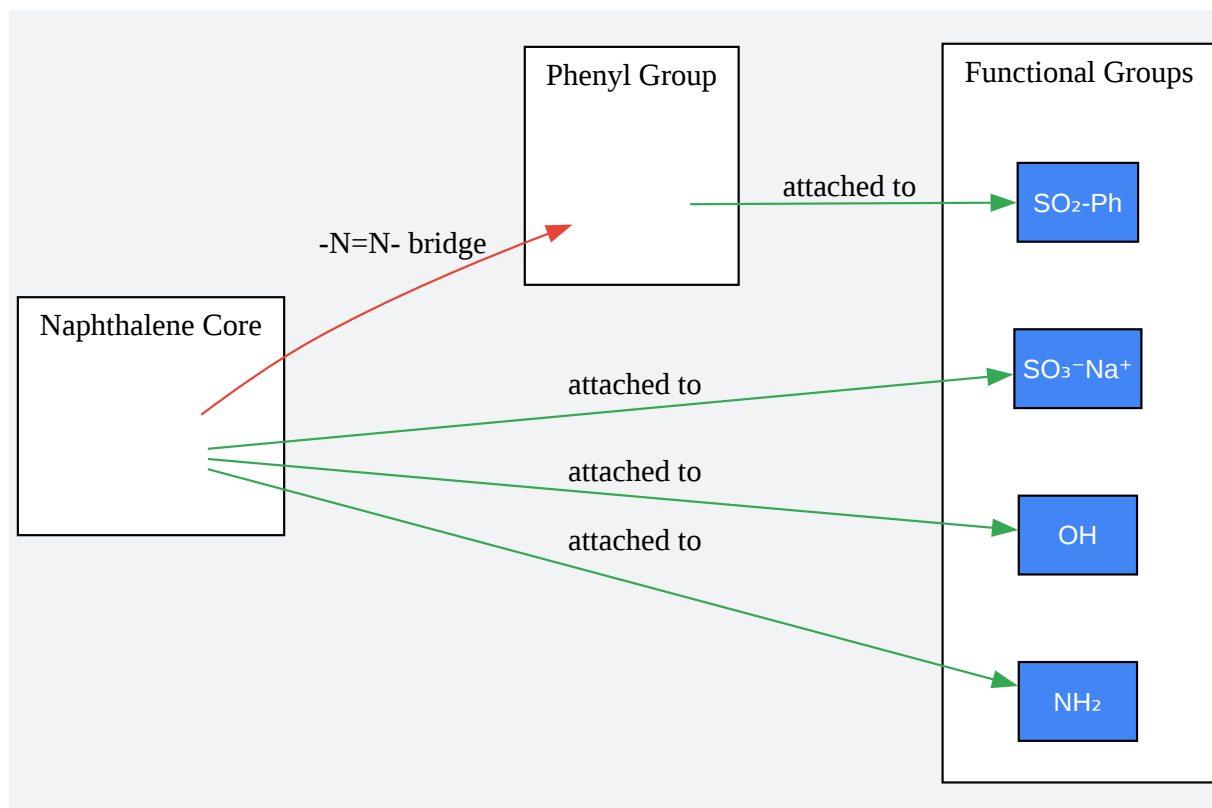
Identifier	Value
Chemical Name	sodium 6-amino-4-hydroxy-5-[[2-(phenylsulfonyl)phenyl]azo]naphthalene-2-sulfonate[3]
Synonyms	C.I. Acid Red 42, C.I. 17070, Acid Red 4BL, Acid Red E4BL[1][2]
CAS Number	6245-60-9[1][2]
Molecular Formula	C ₂₂ H ₁₆ N ₃ NaO ₆ S ₂ [1][2][4]
Molecular Weight	505.5 g/mol [1][2][4]

Table 2: Physicochemical Properties of **Acid Red 42**

Property	Value
Appearance	Data not available
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Soluble in water (red solution), Soluble in ethanol (purplish-red solution)[1]
Color in Strong Sulfuric Acid	Dark purple, turns orange upon dilution[1]
Behavior in Aqueous Solution	Forms a red-brown precipitate with strong hydrochloric acid; Forms a purplish-red precipitate with sodium hydroxide[1]

Chemical Structure

The chemical structure of **Acid Red 42** is characterized by a naphthalene ring system linked to a phenyl group through an azo bridge (-N=N-). The molecule also contains sulfonic acid, hydroxyl, and amino functional groups, which contribute to its solubility in polar solvents and its dyeing properties.



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Caption: 2D Chemical Structure of **Acid Red 42**.

Synthesis

Acid Red 42 is synthesized through a diazotization and coupling reaction.[1] The manufacturing process involves the diazotization of 2-(phenylsulfonyl)benzenamine, followed by the coupling of the resulting diazonium salt with 6-amino-4-hydroxynaphthalene-2-sulfonic acid under acidic conditions.[1]

General Experimental Protocol for Synthesis

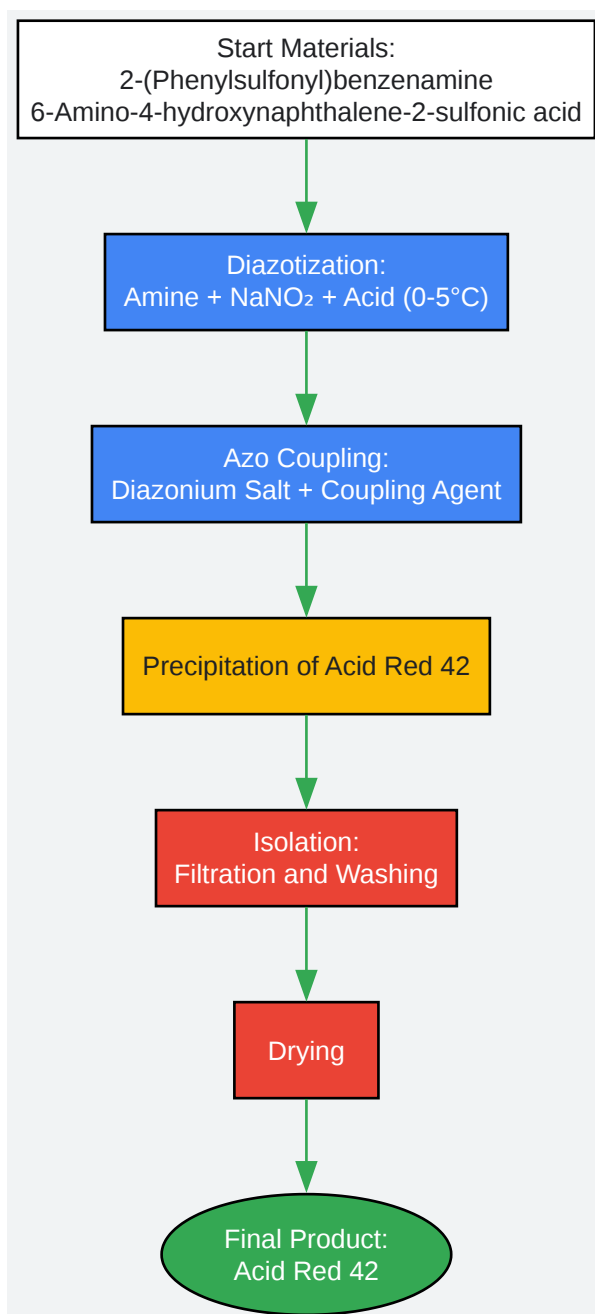
While a specific, detailed experimental protocol for the synthesis of **Acid Red 42** is not readily available in the cited literature, a general procedure for the synthesis of monoazo dyes can be outlined as follows.[5][6][7][8]

Step 1: Diazotization of the Amine

- Dissolve the primary aromatic amine (in this case, 2-(phenylsulfonyl)benzenamine) in an acidic solution, typically hydrochloric acid or sulfuric acid.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a chilled aqueous solution of sodium nitrite (NaNO_2) to the amine solution while maintaining the low temperature. The reaction is typically stirred for a period to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

- Prepare a solution of the coupling agent (6-amino-4-hydroxynaphthalene-2-sulfonic acid) in an appropriate solvent, adjusting the pH as necessary for the specific coupling reaction (in this case, acidic conditions).
- Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring, while maintaining a low temperature.
- The azo dye will precipitate out of the solution upon formation.
- The product can then be isolated by filtration, washed with water and appropriate solvents to remove unreacted starting materials and byproducts, and then dried.



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Caption: General workflow for the synthesis of **Acid Red 42**.

Experimental Characterization

The structural characterization of **Acid Red 42** would typically involve a combination of spectroscopic techniques to confirm its identity and purity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the dye, which are responsible for its color. Azo dyes exhibit characteristic absorption bands in the visible region of the electromagnetic spectrum due to $\pi \rightarrow \pi^*$ transitions of the conjugated azo system.[9] The exact absorption maximum (λ_{max}) will depend on the solvent and the pH of the solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. For **Acid Red 42**, characteristic absorption bands would be expected for:

- O-H stretching (from the hydroxyl group)
- N-H stretching (from the amino group)
- N=N stretching (from the azo group)
- S=O stretching (from the sulfonyl and sulfonate groups)
- C-N stretching
- Aromatic C-H and C=C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This data is crucial for confirming the connectivity of the atoms and the overall structure of the dye.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of **Acid Red 42** and to analyze its fragmentation pattern, which can provide further structural information. The molecular ion peak would be expected to correspond to the calculated molecular weight of the compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Acid Red 42: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557048#acid-red-42-chemical-properties-and-structure]

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